molecular formula C16H12F3N3OS B12188328 2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B12188328
M. Wt: 351.3 g/mol
InChI Key: JIPVEUXYQJZRNW-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound that features a triazole ring, a naphthalene moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-{[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]methylsulfanyl}-phenoxyacetic acid
  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one is unique due to its combination of a triazole ring, a naphthalene moiety, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12F3N3OS

Molecular Weight

351.3 g/mol

IUPAC Name

2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C16H12F3N3OS/c1-22-14(16(17,18)19)20-21-15(22)24-9-13(23)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3

InChI Key

JIPVEUXYQJZRNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C(F)(F)F

Origin of Product

United States

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